molecular formula C6H4FIO B079489 4-Fluoro-2-iodophenol CAS No. 2713-29-3

4-Fluoro-2-iodophenol

Cat. No. B079489
CAS RN: 2713-29-3
M. Wt: 238 g/mol
InChI Key: FTTVHYAABUMDNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Fluoro-2-iodophenol can be synthesized through different methodologies, involving nucleophilic substitution reactions. For instance, one approach involves the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a pathway to radiopharmaceutical precursors with high radiochemical yield (Ross, Ermert, & Coenen, 2011). Another notable synthesis route is through bis(4-benzyloxyphenyl)iodonium salts, demonstrating effectiveness in labeling precursors for the production of 4-[18F]fluorophenol (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-iodophenol and its derivatives, such as para-fluorophenol, has been extensively studied using methods like MP2 and density functional theory. These studies reveal that the structural changes in the aromatic ring are primarily governed by the electronegativity of the fluorine atom, alongside the resonance effects induced by the OH and F substituents (Zierkiewicz, Michalska, Czarnik-Matusewicz, & Rospenk, 2003).

Chemical Reactions and Properties

4-Fluoro-2-iodophenol participates in various chemical reactions, including electrophilic amination with diazenes, leading to the removal of the fluorine atom and introduction of other functional groups (Bombek, Požgan, Kočevar, & Polanc, 2004). This reactivity opens avenues for further functionalization and application in different chemical syntheses.

Physical Properties Analysis

The physical properties of 4-fluoro-2-iodophenol, such as solubility and thermal stability, can be inferred from studies on similar fluorinated phenols. These compounds typically exhibit good solubility in common organic solvents and notable thermal stability, making them suitable for various applications in material science and engineering.

Chemical Properties Analysis

The chemical properties of 4-fluoro-2-iodophenol, including reactivity and interaction with other chemical entities, have been explored through studies on its synthesis and reactions. For instance, the reactivity of 4-fluoro-2-iodophenol with nucleophilic substrates demonstrates its potential as a versatile intermediate in organic synthesis (Zhang, Ogawa, Furutsuka, Yoshida, & Suzuki, 2004).

Scientific Research Applications

  • Microwave-Assisted Arylation : 4-Fluoro-2-iodophenol can be used in the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, which may improve reaction efficiency in organic synthesis (Bálint et al., 2013).

  • Radiopharmaceutical Synthesis : It serves as a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an important compound for creating complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, used in medical imaging and diagnostics (Helfer et al., 2013).

  • Environmental Applications : In environmental chemistry, 4-Fluoro-2-iodophenol's derivatives, like 4-fluorophenol, are studied for their photodegradation under various conditions, contributing to understanding pollutant degradation in natural waters (Selvam et al., 2007).

  • Anaerobic Degradation Studies : The anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia has been examined, providing insights into bioremediation processes (Häggblom & Young, 1995).

  • Enhancement in Chemiluminescence : 4-Iodophenol enhances the signal in luminol-based immunodot and Western blotting assays, suggesting its application in biochemical research and diagnostics (Leong & Fox, 1988).

  • Organic Solar Cells : In materials science, derivatives of 4-Fluoro-2-iodophenol, like 4,4'-Biphenol, have been employed in organic solar cells to enhance their efficiency and stability, demonstrating its utility in renewable energy technologies (Cheng et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVHYAABUMDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436324
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodophenol

CAS RN

2713-29-3
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Iodosuccinimide (10 g, 45.0 mmol) and 4-fluoro-phenol (5.00 g, 40.0 mmol) were suspended in acetic acid (39 ml, 649.0 mmol) and stirred for 5 minutes before addition of concentrated sulphuric acid (0.79 ml, 13.4 mmol). The reaction mixture was stirred for 18 hours at room temperature before diluting with water (100 ml). The aqueous layer was extracted with dichloromethane (2×30 ml). The combined organic extracts were washed with sodium thiosulphate solution (20% aqueous, wt:v), water, dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by column chromatography (silica gel) eluting with toluene to afford the title compound as an off white solid, 4.5 g, 40% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

To a stirred solution of 16.8 g (150 millimoles (mmol) of 4-fluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150 mmol) of NaI and 6.00 g (150 mmol) of NaOH. To the resulting mixture add 258 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 90 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent, dissolve the residue in hot hexanes, and allow the resulting solution to stand in a freezer for two hours. A dark colored material oils out. Decant the solution away therefrom and allow the resulting colorless decanted solution to stand in a freezer for 18 hours. Filter off the resulting white crystals and dry them under reduced pressure to yield 18.00 g (50%) of pure 4-fluoro-2-iodophenol (P7) as a white solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Chloramine-T trihydrate (50 g, 178 mmol) was added to a stirred, cooled (0° C.) solution of 4-fluorophenol (20 g, 178 mmol) and sodium iodide (26.7 g, 178 mmol) in dimethylformamide (250 mL). The mixture was stirred at 0° C. for 1 h., and poured into water (1000 mL). The mixture was acidified with hydrochloric acid (1M) and extracted with ether (4×200 mL). The combined organic fractions were washed with aqueous sodium thiosulfate (5%, 3×100 mL), water (2×50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The reside was purified by flash column chromatography on silica gel, eluting with hexane/CH2Cl2 to give the title compound as an off-white solid (7.8 g, 18%). 1H NMR (360 MHz, CDCl3) δ 5.08 (1H, s), 6.90-7.01 (2H, m), and 7.37 (1H, dd, J 7.6, 2.9 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SP Chavan, G Bishwa Bidita Varadwaj… - …, 2016 - Wiley Online Library
… In the case of electron-withdrawing 2-iodophenols such as 4-fluoro-2-iodophenol and 2,4-difluoro-6-iodophenol, some noncarbonylated coupling product was observed along with the …
M Saleeb, S Mojica, AU Eriksson, CD Andersson… - European Journal of …, 2018 - Elsevier
… Unfortunately, this reaction resulted in low yield or no product when using 2-iodo-5-methoxyphenol B2, or 4-fluoro-2-iodophenol B3. This is due to that the initial Sonogashira coupling …
Number of citations: 34 www.sciencedirect.com
MS Lokolkar - Synlett, 2023 - thieme-connect.com
Herein, we report the palladium-catalyzed carbonylative synthesis of symmetrical xanthones from functionalized 2-iodophenols in a one-pot manner. The protocol involves …
Number of citations: 2 www.thieme-connect.com
T Hashimoto, N Kondo, M Hirata, T Temma - Annals of Nuclear Medicine, 2021 - Springer
… 2-Fluoro-4-iodophenol and 4-fluoro-2-iodophenol were purchased from BLD Pharmatech (SHA, China). All other reagents were of reagent grade and were purchased from Sigma-…
Number of citations: 1 link.springer.com
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org
EH Chew, AA Nagle, Y Zhang, S Scarmagnani… - Free Radical Biology …, 2010 - Elsevier
… To a stirred solution of 4-fluoro-2-iodophenol (8.60 g, 36.1 mmol) in DMF (5 ml) was added acrolein diethyl acetal (14.11 g, 108.4 mmol), tetrabutyl ammonium acetate (21.8 g, 72.3 mmol…
Number of citations: 168 www.sciencedirect.com
Á Sinai, Á Mészáros, Á Balogh, M Zwillinger… - Synthesis, 2017 - thieme-connect.com
Hexafluorosilicic acid was utilized as a novel, cheap, readily available, and environmentally benign alternative reagent for the desilylation of 1-trimethylsilylacetylenes. The applicability …
Number of citations: 14 www.thieme-connect.com
FF Gan, YS Chua, S Scarmagnani… - Biochemical and …, 2009 - Elsevier
… PP1 was synthesized via a palladium (0)-catalyzed coupling reaction between 4-fluoro-2-iodophenol and acrolein diethyl acetal, followed by acid hydrolysis (see Fig. 1B). …
Number of citations: 34 www.sciencedirect.com
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com
J Skácel, S Djukic, O Baszczyňski… - Journal of Medicinal …, 2023 - ACS Publications
Purine nucleoside phosphorylase (PNP) is a well-known molecular target with potential therapeutic applications in the treatment of T-cell malignancies and/or bacterial/parasitic …
Number of citations: 5 pubs.acs.org

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